molecular formula C12HCl9 B1584790 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl CAS No. 52663-79-3

2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl

Cat. No.: B1584790
CAS No.: 52663-79-3
M. Wt: 464.2 g/mol
InChI Key: YGDPIDTZOQGPAX-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their chemical stability and insulating properties .

Mechanism of Action

Mode of Action

2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl interacts with its targets by activating the expression of these enzyme genes . This activation results in an increase in the production of enzymes that metabolize xenobiotics, which are foreign substances in the body.

Biochemical Pathways

The activation of xenobiotic metabolizing enzyme genes by 2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl affects the biochemical pathways involved in the metabolism and elimination of foreign substances . The downstream effects include the conversion of these substances into less harmful compounds and their subsequent elimination from the body.

Pharmacokinetics

As a polychlorinated biphenyl (pcb), it is likely to be lipophilic and may accumulate in fatty tissues . These properties can impact the bioavailability of the compound, influencing its distribution within the body and its potential for causing toxic effects.

Result of Action

The molecular and cellular effects of 2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl’s action include the activation of enzyme genes and the subsequent metabolism of xenobiotics . This can lead to the reduction of potentially harmful compounds in the body, thereby reducing their toxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl. For example, the presence of other xenobiotics can affect the compound’s ability to activate enzyme genes . Additionally, factors such as temperature and pH can impact the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the biphenyl structure. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the reaction .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination reaction was carefully monitored to achieve the desired degree of chlorination. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned or severely restricted in many countries .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.

    Substitution: Common reagents include nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed

Comparison with Similar Compounds

2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl is unique among polychlorinated biphenyls due to its high degree of chlorination, which imparts greater chemical stability and resistance to degradation. Similar compounds include:

These compounds share similar chemical structures but differ in their degree of chlorination and, consequently, their chemical and physical properties.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,6-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl9/c13-2-1-3(14)6(15)7(16)4(2)5-8(17)10(19)12(21)11(20)9(5)18/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDPIDTZOQGPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074172
Record name 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-79-3
Record name 2,2′,3,3′,4,4′,5,6,6′-Nonachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB 207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6,6'-NONACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OQL9ZK2JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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